molecular formula C29H27N5O B11219985 4-[4-(3-methoxyphenyl)piperazin-1-yl]-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine

4-[4-(3-methoxyphenyl)piperazin-1-yl]-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11219985
M. Wt: 461.6 g/mol
InChI Key: QQYHWTJWGJHIMB-UHFFFAOYSA-N
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Description

1-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}-4-(3-METHOXYPHENYL)PIPERAZINE is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolopyrimidine core substituted with phenyl and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}-4-(3-METHOXYPHENYL)PIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrrolopyrimidine ring system.

    Substitution Reactions: Phenyl and methoxyphenyl groups are introduced through substitution reactions using suitable reagents and catalysts.

    Piperazine Ring Formation: The final step involves the formation of the piperazine ring, which is attached to the pyrrolopyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}-4-(3-METHOXYPHENYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

1-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}-4-(3-METHOXYPHENYL)PIPERAZINE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}-4-(3-METHOXYPHENYL)PIPERAZINE involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can interfere with cellular signaling pathways, leading to effects such as cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}-4-(3-METHOXYPHENYL)PIPERAZINE is unique due to its specific substitution pattern, which may confer distinct biological activities and pharmacological properties compared to other similar compounds.

Properties

Molecular Formula

C29H27N5O

Molecular Weight

461.6 g/mol

IUPAC Name

4-[4-(3-methoxyphenyl)piperazin-1-yl]-5,7-diphenylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C29H27N5O/c1-35-25-14-8-13-24(19-25)32-15-17-33(18-16-32)28-27-26(22-9-4-2-5-10-22)20-34(29(27)31-21-30-28)23-11-6-3-7-12-23/h2-14,19-21H,15-18H2,1H3

InChI Key

QQYHWTJWGJHIMB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C3=NC=NC4=C3C(=CN4C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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